molecular formula C16H19FN2OS B2950576 N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide CAS No. 1252527-59-5

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide

Cat. No. B2950576
CAS RN: 1252527-59-5
M. Wt: 306.4
InChI Key: ZVXKBGZYOGBCDG-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has attracted attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to enhance GABAergic neurotransmission, which is important for the treatment of various neurological disorders such as epilepsy, anxiety, and depression.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide exerts its effects by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide increases the concentration of GABA in the brain, which can help to reduce seizures and improve mood.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which can help to reduce seizures and improve mood. It has also been shown to increase the expression of GABA receptors, which can enhance the effects of GABA.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide for lab experiments is its ability to enhance GABAergic neurotransmission. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the use of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide and its potential therapeutic applications.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide can be synthesized through a multi-step process that involves the reaction of 1-(4-fluorophenyl)ethanone with thiourea to form 1-(4-fluorophenyl)ethylthiourea, which is then further reacted with 1-cyano-1-cyclopropanecarboxylic acid to form the final product.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to enhance GABAergic neurotransmission by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA. This leads to an increase in the concentration of GABA in the brain, which can help to reduce seizures and improve mood.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[1-(4-fluorophenyl)ethylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-11(12-3-7-14(17)8-4-12)21-9-15(20)19-16(2,10-18)13-5-6-13/h3-4,7-8,11,13H,5-6,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXKBGZYOGBCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)SCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide

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